Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)-
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Overview
Description
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- involves several steps. One common method includes the reaction of glycinamide with 2-chloroethyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with L-prolyl-L-leucyl chloride in the presence of a base to yield the final compound. The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- involves its interaction with cellular components. The compound is known to form DNA adducts, leading to DNA cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Carmustine: Another chloroethylnitrosourea compound used in cancer treatment.
Lomustine: Similar in structure and used for similar therapeutic purposes.
Fotemustine: A newer chloroethylnitrosourea compound with enhanced properties
Uniqueness
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form stable DNA adducts and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
83472-50-8 |
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Molecular Formula |
C18H30Cl2N6O5 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(2S)-1-N-(2-chloroethyl)-2-N-[(2S)-1-[[2-(2-chloroethylamino)acetyl]amino]-4-methyl-1-oxopentan-2-yl]-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C18H30Cl2N6O5/c1-12(2)10-13(16(28)23-15(27)11-21-7-5-19)22-17(29)14-4-3-8-25(14)18(30)26(24-31)9-6-20/h12-14,21H,3-11H2,1-2H3,(H,22,29)(H,23,27,28)/t13-,14-/m0/s1 |
InChI Key |
VIINJAQXOVFJEK-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)CNCCCl)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)CNCCCl)NC(=O)C1CCCN1C(=O)N(CCCl)N=O |
Origin of Product |
United States |
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